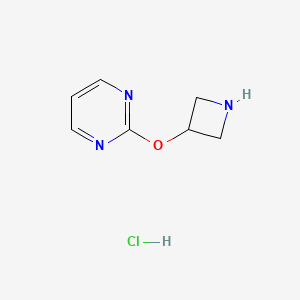

2-(Azetidin-3-yloxy)pyrimidine hydrochloride

Description

2-(Azetidin-3-yloxy)pyrimidine hydrochloride (CAS: 1430841-45-4) is a pyrimidine derivative featuring an azetidinyloxy substituent linked to the pyrimidine ring via an oxygen atom. Its molecular formula is C₇H₁₀ClN₃O, with a molecular weight of 187.5 g/mol . The compound is notable for its high purity (95%) and is cataloged under MDL number MFCD24387647.

Properties

IUPAC Name |

2-(azetidin-3-yloxy)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-2-9-7(10-3-1)11-6-4-8-5-6;/h1-3,6,8H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVCMKQZKXSFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine-3-ol Derivatives

Azetidine-3-ol derivatives are typically prepared from azetidine-3-carboxylic acid or protected azetidine intermediates. Key steps include:

- Protection of the azetidine nitrogen (e.g., tert-butoxycarbonyl (Boc) protection).

- Conversion of carboxylic acid to esters or other intermediates.

- Reduction of esters or nitriles to the corresponding alcohols using hydride reducing agents such as sodium triacetoxyborohydride, lithium aluminum hydride, Red-Al, or sodium borohydride.

For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate can be fluorinated and subsequently converted to azetidine-3-ol derivatives through hydrolysis and deprotection steps.

Activation of Azetidine Hydroxyl Group

The hydroxyl group on azetidine-3-ol is converted into a good leaving group to facilitate nucleophilic substitution with the pyrimidine moiety. Common activation methods include:

- Mesylation or tosylation using methanesulfonyl chloride or tosyl chloride to form mesylates or tosylates, respectively.

- Formation of halomethyl derivatives (e.g., chloromethyl or fluoromethyl azetidines) via halogenation reactions employing reagents such as tetra-butylammonium fluoride or hydrogen fluoride/trimethylamine.

Coupling with Pyrimidine Derivatives

The coupling step involves nucleophilic substitution where the oxygen of the azetidine-3-ol attacks an electrophilic site on the pyrimidine ring or its derivative, often under basic or catalytic conditions.

- Pyrimidine derivatives functionalized with halogens or activated leaving groups at the position intended for substitution are reacted with azetidine-3-ol or its activated derivatives.

- Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with bases such as triethylamine, diisopropylethylamine, or 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Temperature control (e.g., 5–25 °C) and inert atmosphere (nitrogen purging) are maintained to optimize yield and minimize side reactions.

Formation of Hydrochloride Salt

After purification, the free base of 2-(Azetidin-3-yloxy)pyrimidine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), often in aqueous solution, to enhance solubility and stability.

- The pH is adjusted to around 4–5 during acidification, followed by phase separation and extraction steps.

- The hydrochloride salt is isolated by crystallization or solvent evaporation.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Azetidine protection | Boc anhydride, triethylamine or diisopropylethylamine | Protects nitrogen for selective reactions |

| Reduction | Sodium triacetoxyborohydride, Red-Al, LAH, NaBH4, DIBAL | Reduces esters/nitriles to alcohols |

| Hydroxyl activation | Methanesulfonyl chloride, tosyl chloride | Forms mesylate or tosylate leaving groups |

| Halogenation | Tetra-butylammonium fluoride (TBAF), HF/trimethylamine | Introduces fluorine or chlorine substituents |

| Coupling | Pyrimidine derivative, base (DABCO, triethylamine), DMF/THF | Nucleophilic substitution forming ether linkage |

| Hydrochloride salt formation | 12 M HCl aqueous solution, pH adjustment to 4–5 | Converts free base to hydrochloride salt |

Process Scale and Purification

- The synthesis can be scaled up to multi-kilogram batches using reactors of 5000 liters or more with controlled temperature and inert atmosphere.

- Purification involves aqueous-organic phase extractions, adjusting pH to separate impurities, and crystallization to isolate the pure hydrochloride salt.

Analytical and Research Findings

- Gas chromatography is used to monitor reaction progress and confirm consumption of starting materials.

- Structural confirmation and purity assessment employ nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and elemental analysis.

- The choice of hydride reducing agents and fluorinating reagents significantly influences yield and purity.

- Reaction optimization studies show that maintaining reaction temperature between 15–25 °C and using bases like DABCO improve coupling efficiency.

Summary Table of Key Preparation Steps

| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Protection of azetidine N | Boc anhydride, triethylamine | Boc-protected azetidine derivative |

| 2 | Reduction of ester/nitrile | Sodium triacetoxyborohydride, Red-Al, LAH, NaBH4 | Azetidine-3-ol or similar alcohol intermediate |

| 3 | Hydroxyl activation | Methanesulfonyl chloride, tosyl chloride | Mesylate or tosylate azetidine derivative |

| 4 | Halogenation | TBAF, HF/trimethylamine | Fluoromethyl or chloromethyl azetidine derivative |

| 5 | Coupling with pyrimidine | Pyrimidine halide, base (DABCO, triethylamine), DMF/THF | 2-(Azetidin-3-yloxy)pyrimidine (free base) |

| 6 | Hydrochloride salt formation | 12 M HCl aqueous solution, pH 4–5 | 2-(Azetidin-3-yloxy)pyrimidine hydrochloride salt |

Chemical Reactions Analysis

Reaction Conditions and Mechanism

The compound undergoes oxidation primarily at the azetidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄) in acidic or basic conditions. These reactions typically proceed via electrophilic attack on the azetidine’s nitrogen or carbon atoms, leading to ring-opening or formation of oxidized derivatives.

Key Products

-

Epoxidation : Reaction with OsO₄ forms an epoxide at the azetidine ring, introducing a strained three-membered ring structure.

-

Dihydroxylation : KMnO₄ in acidic conditions converts the azetidine into a dihydroxylated derivative, which can further fragment under harsh conditions.

| Agent | Conditions | Major Product | Citation |

|---|---|---|---|

| KMnO₄ | H+ / 60°C | Dihydroxyazetidine | |

| OsO₄ | NaIO₄, H₂O₂, 0°C | Azetidine epoxide |

Nucleophilic Substitution

The azetidine ring acts as a leaving group in substitution reactions. These proceed via an SN2 mechanism, facilitated by the ring’s strain and nitrogen’s lone pairs. Common nucleophiles include amines, phenols, and thiols.

Representative Reactions

-

Amine substitution : Reaction with morpholine under microwave irradiation (160°C, 4h) yields azetidine-substituted morpholine derivatives .

-

Phenol substitution : Phenolic compounds displace the azetidine moiety, forming aryl ethers.

| Nucleophile | Conditions | Product Type | Citation |

|---|---|---|---|

| Morpholine | DiPEA, 160°C, 4h | Piperidine derivatives | |

| Thiophenol | TFA, RT, 24h | Thioether derivatives |

Urea-Based Reactions

The hydrochloride salt participates in urea condensation with carbonyl compounds. These reactions involve nucleophilic attack by the urea group on carbonyl carbons, forming imine or amide linkages.

Key Observations

-

Propanoylurea formation : Reaction with propanoyl chloride under basic conditions (Et₃N, DCM, 0°C) yields [2-(azetidin-3-yloxy)propanoyl]urea derivatives.

-

Biological relevance : These derivatives show enzyme inhibitory activity, suggesting therapeutic potential.

| Reactant | Conditions | Product | Citation |

|---|---|---|---|

| Propanoyl Cl | Et₃N, DCM, 0°C | Propanoylurea derivatives |

X-ray Crystallography

The pyrimidine core adopts a planar conformation, with the azetidine ring positioned orthogonally to the aromatic system. The hydrochloride salt’s protonation enhances solubility while maintaining reactivity.

SAR Studies

Structure-activity relationship (SAR) studies reveal that:

-

The azetidine ring’s conformational flexibility enhances binding to biological targets .

-

Substitution at the 2-position of pyrimidine (e.g., with cyclopropylmethyl groups) improves lipophilic efficiency .

| Substituent | Position | Impact on Activity | Citation |

|---|---|---|---|

| Cyclopropylmethyl | R₁ | 3-fold potency increase | |

| Hydroxypyrrolidine | R₃ | 10-fold potency increase |

Scientific Research Applications

2-(Azetidin-3-yloxy)pyrimidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences in molecular features, purity, and physicochemical properties among 2-(Azetidin-3-yloxy)pyrimidine hydrochloride and related compounds:

Functional Group Impact on Bioactivity and Solubility

- Piperazine Moiety ( Compound) : The piperazinyl group introduces secondary amines, enabling additional hydrogen bonding and enhancing pharmacokinetic properties such as blood-brain barrier penetration .

- Oxadiazole Ring ( Compound) : The 1,2,4-oxadiazole heterocycle acts as a bioisostere for ester or amide groups, offering metabolic resistance and electronic modulation .

- Dihydrochloride Salt ( Compound): The dual hydrochloride counterions in 4-(Azetidin-3-yl)pyrimidine dihydrochloride significantly enhance solubility in polar solvents compared to monohydrochloride salts .

Biological Activity

Overview

2-(Azetidin-3-yloxy)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive understanding of its biological activity.

- Molecular Formula : C8H10ClN3O

- CAS Number : 1430841-45-4

- Chemical Structure : The compound features a pyrimidine ring substituted with an azetidine-derived oxy group, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions may lead to modulation of biological pathways, potentially resulting in therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, suggesting potential neuropharmacological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies show that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, related compounds have demonstrated IC50 values indicating potent inhibition against COX-1 and COX-2 enzymes .

- Antimicrobial Activity : Similar derivatives have been evaluated for their antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth .

- Neuroprotective Effects : The structural properties suggest potential use in treating neurodegenerative diseases by protecting dopaminergic neurons .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure influence the biological activity of pyrimidine derivatives. Key findings include:

- Substituent Effects : Electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity by increasing binding affinity to COX enzymes.

- Positioning of Functional Groups : Variations in the position and nature of substituents significantly affect potency and selectivity against biological targets .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

Q & A

Q. Which computational models predict the compound’s pharmacokinetic properties (e.g., BBB permeability)?

- Modeling Approaches :

- Use QSAR models (e.g., VolSurf+) to predict logBB values. Validate with in vitro PAMPA-BBB assays .

- MD Simulations: Analyze membrane permeation using CHARMM force fields and lipid bilayer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.